Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

Overview

Description

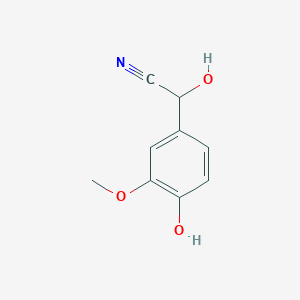

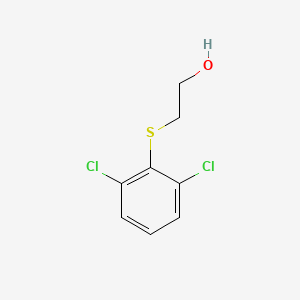

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, also known as Homovanillonitrile, is a phenolic glycoside . It has a molecular formula of C9H9NO2 .

Molecular Structure Analysis

The molecular structure of Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile consists of a benzene ring with hydroxy and methoxy substituents, and an acetonitrile group .Physical And Chemical Properties Analysis

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile has a boiling point of 135-145 °C/2 mmHg, a melting point of 56-57 °C, and a molecular weight of 163.17 . It has a density of 1.3±0.1 g/cm3, a boiling point of 385.6±42.0 °C at 760 mmHg, and a flash point of 187.0±27.9 °C .Scientific Research Applications

Fluorimetric Analysis

3-Methoxyphenylacetic acid: has been used in a fluorimetric method for the estimation of homovanillic acid in brain tissue, demonstrating its presence in the caudate nucleus of normal animals of several species .

Inhibition of NADPH Oxidase

4’-Hydroxy-3’-methoxyacetophenone: is utilized as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production. This application is significant in the treatment of various inflammatory diseases and atherosclerosis .

Quantum Chemical Computations

The compound has been subject to experimental and theoretical studies, including density functional theory (DFT) method manipulations in quantum chemical computations .

HPLC Analysis

4-Hydroxy-3-methoxyphenylacetonitrile: can be analyzed by reverse phase (RP) HPLC method with simple conditions, which is important for various research applications involving chromatography .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile are currently unknown. This compound is a phenolic glycoside , which suggests that it may interact with a variety of biological targets, including enzymes and receptors

Mode of Action

As a phenolic glycoside , it may exert its effects through interactions with various biological targets. These interactions could lead to changes in cellular processes, but more research is needed to elucidate the specifics of these interactions.

Biochemical Pathways

Given its classification as a phenolic glycoside , it may be involved in a variety of biochemical pathways

Result of Action

As a phenolic glycoside , it may have a variety of effects on cells, potentially influencing processes such as signal transduction, enzyme activity, and receptor binding. More research is needed to describe these effects in detail.

properties

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGYYIXSLHYRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C#N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346029 | |

| Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile | |

CAS RN |

33630-46-5 | |

| Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)

![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)

![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)

![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine](/img/structure/B2895687.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)